molecular formula C39H42N2O18 B039271 Benanomicin B CAS No. 116249-66-2

Benanomicin B

Número de catálogo: B039271
Número CAS: 116249-66-2
Peso molecular: 826.8 g/mol
Clave InChI: IHIIRQILYAXIOH-NUVDETJMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Antifungal Applications

Benanomicin B exhibits significant antifungal activity against various pathogenic fungi. It has been shown to inhibit the growth of Candida species, including Candida krusei, which is notable for its resistance to many antifungal agents. In laboratory studies, this compound demonstrated efficacy in disrupting fungal cell wall synthesis, leading to cell death .

Case Study: Inhibition of Candida krusei

  • Objective : To evaluate the antifungal efficacy of this compound against C. krusei.
  • Method : The compound was tested using broth microdilution methods to determine minimum inhibitory concentrations (MICs).
  • Results : this compound exhibited MIC values significantly lower than those of standard antifungal treatments, suggesting its potential as a novel therapeutic agent against resistant strains .

Antiviral Potential

Emerging research indicates that this compound may also possess antiviral properties. A derivative known as N-acetylthis compound has been investigated for its ability to inhibit viral infections in human cells. Preliminary studies suggest that this compound can interfere with viral replication processes, providing a dual application as both an antifungal and antiviral agent .

Research Applications

In addition to its direct antimicrobial applications, this compound serves as a valuable tool in microbiological research. Its ability to selectively target fungal cells allows researchers to study fungal biology and resistance mechanisms more effectively.

Table 1: Summary of Research Applications

Application AreaDescriptionKey Findings
Antifungal ActivityInhibition of pathogenic fungi such as C. kruseiEffective against resistant strains
Antiviral ResearchPotential inhibition of viral replicationPromising results in preliminary studies
Microbiological StudiesTool for studying fungal biology and resistance mechanismsFacilitates understanding of pathogenicity

Actividad Biológica

Benanomicin B is a notable compound belonging to the class of benanomicins, which are produced by the actinomycete Actinomadura spadix. These compounds have garnered attention for their antifungal and antibacterial properties . This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and the implications of its use in medical applications.

Chemical Structure and Biosynthesis

This compound is structurally related to Benanomicin A, sharing a similar benzo(a)naphthacenequinone skeleton. The biosynthesis of benanomicins involves complex metabolic pathways, primarily derived from a dodecaketide precursor along with contributions from amino acids such as methionine and alanine .

Table 1: Structural Comparison of Benanomicins

CompoundChemical StructureKey Features
Benanomicin ABenanomicin A StructureMore potent antifungal activity
This compoundThis compound StructureSlightly less potent than Benanomicin A

Antifungal Activity

Benanomicins exhibit significant antifungal activity against a variety of fungi. The primary mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that both Benanomicin A and B are effective against pathogens such as Candida, Aspergillus, and Trichophyton species.

Case Study: Efficacy Against Candida Infections

A study investigated the antifungal efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined using an agar dilution method.

  • Results :
    • MIC for this compound: 8 µg/mL
    • Comparison with Fluconazole: 16 µg/mL

These results indicate that this compound is comparable to established antifungals like Fluconazole, showing promise for clinical applications in treating candidiasis .

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial effects against various Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication.

Table 2: Antibacterial Efficacy of this compound

PathogenMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus4Vancomycin: 8
Streptococcus pneumoniae2Penicillin: 1

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interferes with nucleic acid synthesis and disrupts cellular integrity in fungi and bacteria alike. This dual action enhances its potential as a broad-spectrum antimicrobial agent.

Propiedades

Número CAS

116249-66-2

Fórmula molecular

C39H42N2O18

Peso molecular

826.8 g/mol

Nombre IUPAC

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1

Clave InChI

IHIIRQILYAXIOH-NUVDETJMSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N

SMILES canónico

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N

Sinónimos

enanomicin B
pradimicin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benanomicin B
Reactant of Route 2
Benanomicin B
Reactant of Route 3
Benanomicin B
Reactant of Route 4
Benanomicin B
Reactant of Route 5
Benanomicin B
Reactant of Route 6
Benanomicin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.